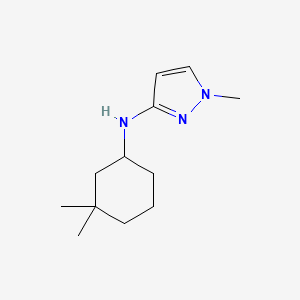
N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine: is an organic compound with a unique structure that includes a cyclohexyl ring, a pyrazole ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylcyclohexanone with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and specific solvents can further improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of alkylated or acylated products .
Scientific Research Applications
Chemistry: In chemistry, N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
- N-(3,3-Dimethylcyclohexyl)-1-methylpyrazol-4-amine
- N-(3,3-Dimethylcyclohexyl)methioninamide
Comparison: Compared to similar compounds, N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine exhibits unique properties due to the specific arrangement of its functional groups. This uniqueness makes it a valuable compound for various applications, as it can offer distinct advantages in terms of reactivity and biological activity .
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
N-(3,3-dimethylcyclohexyl)-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H21N3/c1-12(2)7-4-5-10(9-12)13-11-6-8-15(3)14-11/h6,8,10H,4-5,7,9H2,1-3H3,(H,13,14) |
InChI Key |
VPCGYCXGQRUKMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)NC2=NN(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Fluoropyridin-3-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13215831.png)

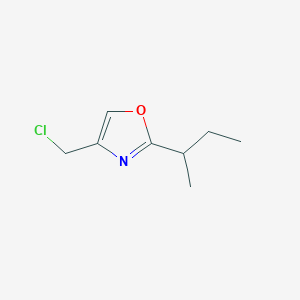
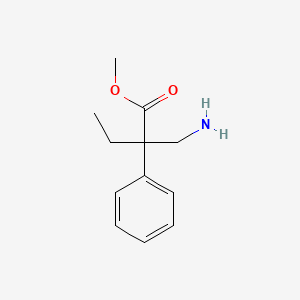
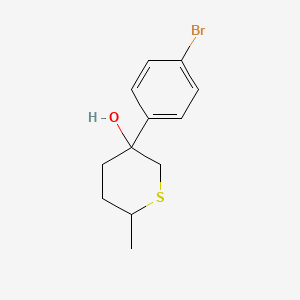
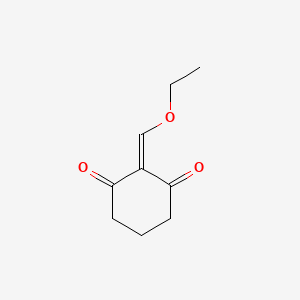
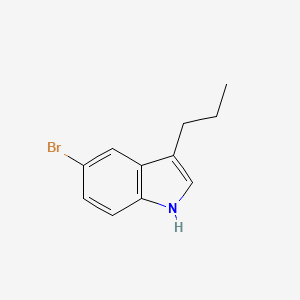
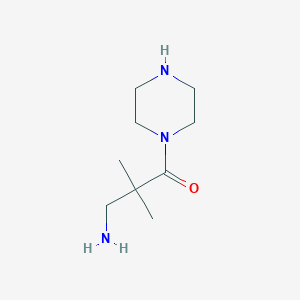
![1-[4-(Aminomethyl)oxan-4-yl]-2-methylpropan-1-ol](/img/structure/B13215874.png)
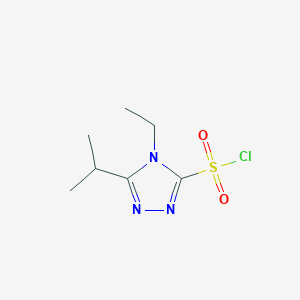
![2-{[1-(Pyridin-3-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13215897.png)
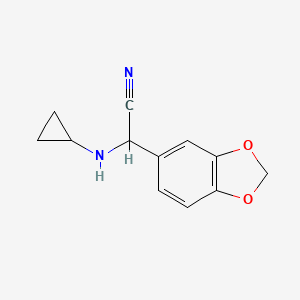
![4-Fluoro-3-[(methylamino)methyl]benzonitrile](/img/structure/B13215914.png)
![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-5-methylaniline](/img/structure/B13215939.png)
